Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate - 310431-29-9

Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Catalog Number: EVT-1819762
CAS Number: 310431-29-9
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate represents a core chemical structure found in various drug candidates across multiple therapeutic areas . It serves as a versatile building block for synthesizing more complex molecules with potential biological activities.

Applications

Drug Discovery and Development

Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate serves as a key building block in synthesizing novel drug candidates . Its derivatives have shown promise in various therapeutic areas, indicating its potential for developing new pharmaceuticals.

Positron Emission Tomography (PET) Imaging

The synthesis and evaluation of Methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate ([11C]10a) and Methyl 4-(2-methyl-5-(ethoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate ([11C]10b) as potential PET tracers for imaging p38α mitogen-activated protein kinase have been reported . These compounds demonstrate the potential of this chemical scaffold for developing novel imaging agents.

Ethyl 5-methyl-4-oxo-2-[14C]-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate

    Compound Description: This compound serves as a core carbon-14 labeled precursor in the development of various drug candidates. It features a 14C label at the 2-position of the pyrrolotriazine ring system.

    Relevance: This compound shares the core pyrrolo[1,2-f][1,2,4]triazine structure with Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate. The primary difference lies in the ester substituent at the 6-position, with this compound having an ethyl ester compared to the methyl ester in the target compound. This structural similarity makes it relevant for understanding structure-activity relationships within this chemical series.

Methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (10a)

    Compound Description: This compound acts as a reference standard and precursor for developing novel PET tracers designed to image the p38α mitogen-activated protein kinase.

Methyl 4-(2-methyl-5-(ethoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (10b)

    Compound Description: Similar to 10a, this compound is also used as a reference standard and precursor for developing new PET tracers targeting the p38α mitogen-activated protein kinase.

    Relevance: This compound is closely related to Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, sharing the same core pyrrolo[2,1-f][1,2,4]triazine scaffold and the methyl ester at the 6-position. The key structural difference lies in the presence of a 4-(2-methyl-5-(ethoxycarbamoyl)phenylamino) substituent on the pyrrole ring. This subtle modification from 10a (methoxycarbamoyl to ethoxycarbamoyl) allows for investigating the impact of minor structural variations on biological activity and imaging characteristics within this group of compounds.

4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (11a)

    Compound Description: This compound serves as a precursor in synthesizing the PET tracer [11C]methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate ([11C]10a), which targets the p38α mitogen-activated protein kinase.

    Relevance: This compound is structurally similar to Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, sharing the core pyrrolo[2,1-f][1,2,4]triazine framework and the 4-(2-methyl-5-(methoxycarbamoyl)phenylamino) substituent. The main difference lies in the 6-position, where this compound possesses a carboxylic acid group instead of a methyl ester. This structural similarity makes it a crucial intermediate in synthesizing the target PET tracer and provides valuable insights into the structure-activity relationships within this series of compounds.

4-(2-methyl-5-(ethoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (11b)

    Compound Description: Similar to 11a, this compound is a key precursor in synthesizing another PET tracer, [11C]methyl 4-(2-methyl-5-(ethoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate ([11C]10b), intended for imaging the p38α mitogen-activated protein kinase.

    Relevance: This compound exhibits significant structural resemblance to Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, with both sharing the fundamental pyrrolo[2,1-f][1,2,4]triazine core and the 4-(2-methyl-5-(ethoxycarbamoyl)phenylamino) substituent. The primary difference lies in the 6-position, where this compound has a carboxylic acid group in contrast to the methyl ester present in the target compound. This close structural relationship underscores its importance as a precursor in synthesizing the targeted PET tracer and offers valuable information for understanding the structure-activity connections within this class of compounds.

Ethyl 4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (7c)

    Compound Description: This novel pyrrolotriazine derivative exhibits antiproliferative activity against human tumor cells, especially A431 cells known for their high expression of wild-type epidermal growth factor receptor (EGFR).

    Relevance: This compound shares a similar core structure with Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, both containing the pyrrolo[2,1-f][1,2,4]triazine system. Key differences include the ethyl ester at the 6-position and the presence of a 4-(3-ethynylphenylamino) substituent in this compound, highlighting how variations in substituents at these positions can lead to different biological activities and might provide valuable insights into developing new antitumor agents with this core structure.

4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (8a)

    Compound Description: This pyrrolotriazine derivative displays potent antiproliferative activity against A431 tumor cells, exhibiting selectivity for cells overexpressing wild-type EGFR.

    Relevance: This compound belongs to the same pyrrolotriazine family as Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate. While sharing the base pyrrolo[2,1-f][1,2,4]triazine structure, this compound has a carboxylic acid at the 6-position and a bulky 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino) substituent. This comparison highlights the impact of substituent size and electronics on antiproliferative activity, indicating potential avenues for developing new anticancer drugs with this core structure.

4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-(N-(2-(methylsulfonyl)ethyl))carboxamide (9c)

    Compound Description: This pyrrolotriazine derivative exhibits potent and selective inhibitory effects against A431 tumor cells, which are characterized by high expression levels of wild-type EGFR.

Properties

CAS Number

310431-29-9

Product Name

Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

IUPAC Name

methyl 5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-5-6(9(14)15-2)3-12-7(5)8(13)10-4-11-12/h3-4H,1-2H3,(H,10,11,13)

InChI Key

PMKPHIGFZNWPQI-UHFFFAOYSA-N

SMILES

CC1=C2C(=O)NC=NN2C=C1C(=O)OC

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.